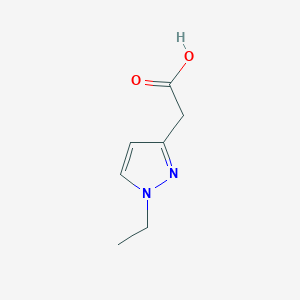

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKALDLHVKUPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound is a pyrazole derivative with the chemical formula C₇H₁₀N₂O₂.[1] It exists as a powder at room temperature and is recommended to be stored at either room temperature or between 2-8°C.[1] While extensive experimental data on its specific physicochemical properties are not widely published, the following table summarizes the available information and predicted values for closely related analogs.

| Property | Value | Source |

| CAS Number | 1172566-04-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Powder | [1] |

| Predicted logP | 0.83852 (for 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid) | |

| Storage Conditions | Room Temperature or 2-8°C | [1] |

Note: The logP value is a prediction for a structurally similar compound and should be used as an estimation. Experimental determination is recommended for precise applications.

Synthesis and Experimental Protocols

A plausible synthetic route can be adapted from the known synthesis of 2-(1-pyrazolyl)-acetic acid.[2] This would likely involve the initial formation of the 1-ethyl-1H-pyrazole ring, followed by the introduction of the acetic acid moiety. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, is a common method for forming the pyrazole ring.[3]

A potential experimental workflow for the synthesis is outlined below:

References

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid CAS number and molecular structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, structural information, potential synthetic routes, and the broader biological context of pyrazole-containing molecules.

Compound Identification and Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] It serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceutical research.[1]

Table 1: Chemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1172566-04-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCN1C=CC(=N1)CC(=O)O | [1][2] |

| Appearance | Powder | [1] |

| Storage Conditions | Room Temperature or 2-8°C |[1] |

Molecular Structure

The structure features a pyrazole ring N-substituted with an ethyl group and a carboxymethyl group at the C3 position.

Safety and Handling

This compound is associated with several hazard statements, requiring appropriate safety precautions during handling.

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway could start from an ethyl-substituted hydrazine and a suitable 4-carbon keto-ester, followed by saponification. An alternative, described for a related compound, involves the direct alkylation of the pyrazole ring followed by ester hydrolysis.

Generalized Experimental Protocol (Adapted from related syntheses)

The following protocol is a representative example for the synthesis of a pyrazole acetic acid derivative and can be adapted for the target molecule. This specific example details the synthesis of 2-(1-pyrazolyl)-acetic acid.[3]

-

Formation of Pyrazole Anion: 50 g of pyrazole is dissolved in 250 ml of absolute tetrahydrofuran (THF). This solution is added dropwise over 30 minutes to a stirred suspension of 38.7 g of sodium hydride in 100 ml of absolute THF under a nitrogen atmosphere, maintaining the temperature between 20-30°C. The mixture is stirred for an additional 3 hours at 40°C.

-

Alkylation: The reaction mixture is cooled to 5°C. A solution of 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, keeping the temperature between 0-10°C. The mixture is then stirred overnight at room temperature.

-

Workup and Saponification: 150 ml of ethanol is added dropwise, and stirring continues for 1 hour. The suspension is concentrated by evaporation. A solution of 74 g of NaOH in 600 ml of 60% aqueous methanol is added to the residue, and the mixture is refluxed for 40 minutes.

-

Extraction and Purification: After cooling, the solution is washed twice with 200 ml of ether. The aqueous phase is acidified to approximately pH 2 with concentrated hydrochloric acid at 5°C. The product is then continuously extracted with methylene chloride for 24 hours. The organic extract is concentrated, and the crude product is recrystallized from an ether/tetrahydrofuran mixture to yield the final acid.[3]

Applications in Research and Drug Development

While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of pyrazole are known to exhibit a wide array of biological activities.

-

Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[4][5]

-

Antimicrobial Activity: Studies have demonstrated that various substituted pyrazoles show activity against a range of bacterial and fungal strains.[4][6]

-

Anticancer Properties: The pyrazole ring system is a core component of compounds investigated for their potential to inhibit cancer cell growth by targeting specific enzymes or signaling pathways.[4]

-

Neuroprotective Activity: Certain pyrazole compounds have been shown to exhibit neuroprotective effects in in-vitro models.[5]

The carboxylic acid functional group on the title compound makes it an ideal starting point for further chemical modification, such as amidation or esterification, to create libraries of new chemical entities for drug discovery screening.[4]

References

- 1. This compound (1172566-04-9) for sale [vulcanchem.com]

- 2. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

The Rising Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Overview

Abstract

Pyrazole acetic acid derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel pyrazole acetic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for crucial biological assays, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the development of therapeutic agents.[1][2] Their derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4] The incorporation of an acetic acid moiety can further enhance their biological activity and pharmacokinetic properties. This guide focuses on recent advancements in the study of novel pyrazole acetic acid derivatives, offering a detailed examination of their therapeutic potential.

Synthesis of Pyrazole Acetic Acid Derivatives

A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives.[3][5][6] Acetic acid is frequently employed as a catalyst or solvent in these reactions, promoting the formation of the pyrazole ring.[3][6][7] For instance, novel pyrazolyl-s-triazine derivatives have been synthesized in a one-pot procedure by reacting β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine in the presence of acetic acid.[3][8] Another approach involves the reaction of chalcones with hydrazine hydrate in glacial acetic acid to yield N-acetyl pyrazoline derivatives.[7]

Biological Activities and Quantitative Data

Novel pyrazole acetic acid derivatives have been extensively evaluated for various biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyrazole derivatives. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Novel Pyrazole Acetic Acid Derivatives

| Compound | Cell Line | IC50 (nM) | Target/Pathway | Reference |

| 7d | MDA-MB-231 | 70.3 | EGFR | [3] |

| 7f | MDA-MB-231 | 59.24 | EGFR | [3] |

| Pyrazoline A | T47D | 26.51 µg/ml | EGFR | [7] |

| Pyrazoline A | HeLa | 31.19 µg/ml | EGFR | [7] |

| Pyrazoline A | MCF7 | 40.47 µg/ml | EGFR | [7] |

| 7c | MDA-MB-231 | 81.6 | EGFR | [3] |

IC50: Half-maximal inhibitory concentration.

A notable mechanism of anticancer action for some pyrazolyl-s-triazine derivatives is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade.[3][8] Compounds 7d and 7f have demonstrated significant inhibitory activity against EGFR and downstream effectors PI3K, AKT, and mTOR.[3]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Assay | Inhibition (%) | Reference |

| 14b | Carrageenan-induced paw edema | 28.6 - 30.9 | [10] |

| 15b | Carrageenan-induced paw edema | 28.6 - 30.9 | [10] |

| 22 | Acetic acid-induced writhing | up to 84.5 | [10] |

| 138 | Acetic acid-induced writhing | 75.9 | [1] |

| 140 | Acetic acid-induced writhing | 84.5 | [1] |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been demonstrated against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 21a | S. aureus | 62.5 - 125 | [11] |

| 21a | B. subtilis | 62.5 - 125 | [11] |

| 21a | K. pneumoniae | 62.5 - 125 | [11] |

| 21a | E. coli | 62.5 - 125 | [11] |

| 21a | C. albicans | 2.9 - 7.8 | [11] |

| 21a | A. flavus | 2.9 - 7.8 | [11] |

| 5c | E. coli | 6.25 | [12] |

| 5c | K. pneumonia | 6.25 | [12] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of pyrazole acetic acid derivatives.

General Synthesis of Pyrazolyl-s-triazine Derivatives

A one-pot synthesis method involves the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal.[3][8] This is followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine in either ethanol-acetic acid or neat acetic acid to produce the final pyrazole derivatives.[3][8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are seeded in 96-well plates and incubated.

-

Cells are treated with various concentrations of the test compounds and incubated for a specified period.

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of compounds in rodents.[10]

-

Animals (e.g., rats or mice) are divided into control and treatment groups.

-

The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.[14]

-

After a specific time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the hind paw.

-

The paw volume is measured at different time intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This test evaluates the peripheral analgesic activity of compounds.[10]

-

Animals (e.g., mice) are divided into control and treatment groups.

-

The test compounds or a reference drug are administered to the treatment groups.

-

After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).[14]

-

The number of writhes is counted for a specific duration.

-

The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to determine the antimicrobial activity of the synthesized compounds.[11]

-

Agar plates are inoculated with a standardized suspension of the test microorganism.

-

Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Figure 1: General workflow for the synthesis and biological evaluation of novel pyrazole acetic acid derivatives.

Figure 2: Simplified EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain pyrazole derivatives.

Conclusion

The research landscape for pyrazole acetic acid derivatives is vibrant and continues to expand. Their diverse biological activities, coupled with well-established synthetic routes, make them a highly attractive scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing the field of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, ultimately leading to the development of novel and effective drugs for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a comprehensive in vitro screening strategy for the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. As specific experimental data for this molecule is not publicly available, this document serves as a technical template, presenting methodologies and potential data based on the known biological activities of structurally related pyrazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core, a structural motif present in numerous biologically active molecules.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] This guide provides a detailed framework for the initial in vitro evaluation of this compound to elucidate its potential therapeutic value.

The screening cascade is designed to first assess the compound's general cytotoxicity, followed by a panel of specific assays targeting key cellular processes and enzymes commonly modulated by pyrazole-containing compounds.

Physicochemical Properties

A summary of the basic properties of the test compound is presented below.

| Property | Value |

| CAS Number | 1172566-04-9 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN1C=CC(=N1)CC(=O)O |

| Appearance | Powder |

Source:[1]

Proposed In Vitro Screening Cascade

The following diagram illustrates a logical workflow for the in vitro screening of this compound.

Caption: A proposed workflow for the in vitro screening of novel compounds.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][5]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: COX-2 Inhibition

This assay evaluates the ability of the test compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol:

-

Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the enzyme (human recombinant COX-2) and substrate (arachidonic acid) solutions as per the manufacturer's instructions.

-

Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., celecoxib).

-

Reaction Initiation: Add the COX-2 enzyme to the wells and incubate. Initiate the reaction by adding arachidonic acid.

-

Detection: After a specified incubation period, add a colorimetric substrate that reacts with the product of the COX-2 reaction (prostaglandin H2).

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Protocol:

-

Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following tables present hypothetical data for the in vitro screening of this compound.

Table 1: Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Cancer | > 100 | 0.8 |

| DU145 | Prostate Cancer | > 100 | 1.2 |

| A549 | Lung Cancer | > 100 | 1.5 |

| HEK293 | Normal Kidney | > 100 | 5.0 |

Table 2: Enzyme Inhibition Data (IC₅₀ in µM)

| Enzyme Target | Therapeutic Area | This compound | Positive Control |

| COX-2 | Anti-inflammatory | 15.5 | Celecoxib (0.04) |

| α-Glucosidase | Antidiabetic | 45.2 | Acarbose (75.6)[4] |

| 15-Lipoxygenase | Anti-inflammatory | 25.8 | Quercetin |

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Microorganism | Type | This compound | Ciprofloxacin (Control) |

| S. aureus | Gram-positive Bacteria | 64 | 1 |

| E. coli | Gram-negative Bacteria | > 128 | 0.5 |

| C. albicans | Fungi | > 128 | Fluconazole (2) |

Potential Signaling Pathway Involvement

Given the potential for COX-2 inhibition, this compound could modulate inflammatory signaling pathways. The diagram below illustrates the canonical NF-κB signaling pathway, which is a key regulator of inflammation and is often linked to COX-2 expression.

References

- 1. This compound (1172566-04-9) for sale [vulcanchem.com]

- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

Potential Therapeutic Targets of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential therapeutic targets for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid based on the known biological activities of the broader class of pyrazole-containing compounds. Direct experimental evidence for the specific therapeutic targets of this compound is limited in publicly available scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide for therapeutic use.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a number of FDA-approved drugs.[1] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The compound this compound, a derivative of pyrazole, is recognized as a versatile building block in the synthesis of more complex, biologically active molecules.[5] While specific biological data for this compound is scarce, its structural features suggest several potential therapeutic avenues worth exploring. This guide synthesizes the available information on related pyrazole derivatives to infer and discuss the potential therapeutic targets of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 1172566-04-9 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5] |

| Molecular Weight | 154.17 g/mol | [5] |

| Appearance | Powder | [5] |

| Storage Conditions | Room Temperature or 2-8°C | [5] |

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related pyrazole-containing compounds, the following therapeutic targets and signaling pathways are proposed as areas of investigation for this compound.

Inflammation and the Cyclooxygenase (COX) Pathway

A significant number of pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]

Potential Mechanism: this compound, possessing a carboxylic acid moiety similar to non-steroidal anti-inflammatory drugs (NSAIDs), could potentially inhibit COX-1 and/or COX-2. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Proposed Signaling Pathway:

Figure 1: Potential inhibition of the COX pathway.

Cancer and the EGFR/PI3K/AKT/mTOR Signaling Pathway

Certain pyrazole derivatives have demonstrated antitumor activity by targeting key nodes in the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[3]

Potential Mechanism: The pyrazole nucleus could serve as a scaffold for binding to the ATP-binding pocket of protein kinases such as EGFR, PI3K, or mTOR, thereby inhibiting their activity and downstream signaling, leading to reduced cell proliferation and survival.

Proposed Signaling Pathway:

Figure 2: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway.

Allergic Inflammation and the CRTh2 Receptor

A series of pyrazole acetic acid derivatives have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key receptor in allergic inflammation.[6]

Potential Mechanism: this compound could act as a competitive antagonist at the CRTh2 receptor, preventing the binding of its natural ligand, prostaglandin D2 (PGD2). This would inhibit the activation and recruitment of Th2 cells, eosinophils, and basophils, thereby reducing the inflammatory response in allergic conditions like asthma and atopic dermatitis.

Proposed Signaling Pathway:

Figure 3: Potential antagonism of the CRTh2 receptor.

Hypothetical Experimental Protocols

The following are generalized protocols for assessing the activity of this compound against the potential targets.

COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

-

Procedure:

-

The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assay (e.g., EGFR)

Objective: To evaluate the inhibitory effect of the test compound on the kinase activity of a specific target (e.g., EGFR).

Methodology:

-

Materials: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure:

-

The test compound is incubated with the EGFR enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using a filter-binding assay).

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC₅₀ value is determined by analyzing the dose-response curve.

CRTh2 Receptor Binding Assay

Objective: To assess the ability of the test compound to displace a radiolabeled ligand from the CRTh2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CRTh2 receptor are prepared from a suitable cell line (e.g., HEK293).

-

Radioligand: A specific radiolabeled CRTh2 antagonist (e.g., [³H]-PGD₂) is used.

-

Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).

-

Procedure:

-

The test compound at various concentrations is incubated with the CRTh2-expressing cell membranes and the radioligand in the binding buffer.

-

The mixture is incubated for a specific time (e.g., 90 minutes) at room temperature to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ value is calculated, and the Ki (inhibition constant) is determined using the Cheng-Prusoff equation.

Experimental Workflow

The general workflow for the initial assessment of this compound is outlined below.

Figure 4: General experimental workflow for target validation.

Conclusion

While direct biological data for this compound is not extensively available, the well-documented activities of the pyrazole class of compounds provide a strong rationale for investigating its potential as an inhibitor of key targets in inflammation and cancer. The proposed targets—COX enzymes, the EGFR/PI3K/AKT/mTOR pathway, and the CRTh2 receptor—represent promising starting points for a comprehensive biological evaluation of this compound. The experimental protocols and workflow outlined in this guide offer a framework for elucidating its mechanism of action and therapeutic potential. Further structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of novel and potent therapeutic agents.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound (1172566-04-9) for sale [vulcanchem.com]

- 6. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(1-ethyl-1H-pyrazol-3-yl)acetic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among the vast landscape of pyrazole-containing compounds, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid serves as a key building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and potential applications in drug development. We delve into the anti-inflammatory properties of these compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and development process.

Core Compound: this compound

This compound is a pyrazole derivative characterized by an ethyl group at the N1 position of the pyrazole ring and an acetic acid moiety at the C3 position.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1172566-04-9 |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN1C=CC(=N1)CC(=O)O |

| Appearance | Powder |

Table 1: Physicochemical Properties of this compound.[1]

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities, particularly in pharmaceutical research.[2]

Synthesis of Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole acetic acid derivatives can be achieved through various established methods. A common and robust approach is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3]

General Synthetic Protocol

A general method for synthesizing pyrazole derivatives involves the reaction of a substituted hydrazine with a β-keto ester. For instance, the synthesis of pyrazoline derivatives can be accomplished through the condensation of appropriate substituted aldehydes and acetophenones to form chalcones, which are then reacted with hydrazine hydrate in absolute ethanol with a catalytic amount of glacial acetic acid.[4][5]

A one-pot synthesis method for pyrazolyl-s-triazine derivatives has also been described, where β-dicarbonyl compounds react with hydrazine hydrate in acetic acid, followed by condensation with s-triazine derivatives.[6]

Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][7][8] The primary focus of this guide is on the anti-inflammatory potential of structural analogs and derivatives of this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4]

3.1.1. Cyclooxygenase (COX) Inhibition

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[4] Many pyrazole-containing compounds, including the well-known drug Celecoxib, are selective COX-2 inhibitors.[7]

The following table summarizes the COX inhibitory activity of some pyrazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | - | 0.01987 | - |

| 3b | - | 0.03943 | 22.21 |

| 4a | - | 0.06124 | 14.35 |

| 5b | - | 0.03873 | 17.47 |

| 5e | - | 0.03914 | 13.10 |

| Celecoxib | - | - | 327 |

| 4a (hydrazone) | 5.64 | 0.67 | 8.41 |

| 4b (hydrazone) | 6.12 | 0.58 | 10.55 |

Table 2: In vitro COX inhibitory activity of selected pyrazole derivatives.[1][4][9]

3.1.2. Lipoxygenase (LOX) Inhibition

5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory pathway, responsible for the production of leukotrienes.[4] Some pyrazole-hydrazone derivatives have demonstrated potent 5-LOX inhibitory activity.

| Compound | 5-LOX IC50 (µM) |

| 4a (hydrazone) | 1.92 |

| 4b (hydrazone) | 2.31 |

| Zileuton (standard) | 2.43 |

Table 3: In vitro 5-LOX inhibitory activity of selected pyrazole-hydrazone derivatives.[9]

3.1.3. Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway and is considered a promising target for next-generation anti-inflammatory drugs.[10][11] Several pyrazole derivatives have been investigated as mPGES-1 inhibitors.

| Compound | mPGES-1 IC50 (µM) |

| 6 | 4.5 |

| 7 | 3.8 |

| MK-886 (reference) | 2.4 |

Table 4: In vitro mPGES-1 inhibitory activity of selected compounds.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of drug discovery for these compounds, Graphviz diagrams are provided below.

Anti-inflammatory Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by pyrazole derivatives.

Caption: Arachidonic acid metabolism and inhibition by pyrazole derivatives.

Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and development of novel pyrazole-based anti-inflammatory agents.

References

- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (1172566-04-9) for sale [vulcanchem.com]

- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9). Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule could not be located. This document, therefore, provides a summary of predicted mass spectrometry data and outlines detailed, generalized experimental protocols for the synthesis and subsequent spectroscopic analysis of the title compound. These protocols are based on established methods for structurally similar pyrazole derivatives and are intended to serve as a practical guide for researchers aiming to synthesize and characterize this molecule. A logical workflow for this process is also presented using a Graphviz diagram.

Introduction

This compound is a pyrazole derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] The structural elucidation and confirmation of purity of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides the necessary theoretical and practical framework for obtaining and interpreting this data.

Predicted Spectroscopic Data

While experimental spectra are not available, predicted mass spectrometry data provides valuable information regarding the expected mass-to-charge ratios of various adducts of the parent molecule.[3] This information is crucial for the initial identification of the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for this compound [3]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 155.08151 |

| [M+Na]⁺ | 177.06345 |

| [M-H]⁻ | 153.06695 |

| [M+NH₄]⁺ | 172.10805 |

| [M+K]⁺ | 193.03739 |

| [M]⁺ | 154.07368 |

| [M]⁻ | 154.07478 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These are generalized procedures and may require optimization.

Synthesis of this compound

This procedure is a hypothetical pathway based on common synthetic routes to N-alkylated pyrazole acetic acids.

Materials:

-

Ethyl 2-(1H-pyrazol-3-yl)acetate

-

Ethyl iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 2M HCl. The product may precipitate out of solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Record the spectrum on a 400 MHz or higher field NMR spectrometer. The expected signals would include a triplet and a quartet for the ethyl group, two singlets or doublets for the pyrazole ring protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).

-

¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same spectrometer. Expected signals would include those for the two carbons of the ethyl group, the three carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

3.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretching vibrations (around 3100-2850 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (in the 1600-1400 cm⁻¹ region).

3.2.3. Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an Electrospray Ionization (ESI) mass spectrometer in both positive and negative ion modes. The expected molecular ion peaks would correspond to the predicted m/z values listed in Table 1.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Solubility and Stability of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9).[1] While specific experimental data for this molecule is not publicly available, this document outlines the standardized methodologies and data presentation formats crucial for its physicochemical characterization in a drug development context.

Compound Overview

This compound is a pyrazole derivative, a class of compounds recognized for its utility as a versatile building block in medicinal and organic chemistry.[1][2] The pyrazole scaffold is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2] Understanding the fundamental properties of this specific analogue is the first step in assessing its potential as a drug candidate.

Compound Details:

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and dictates the feasible routes of administration and formulation strategies. The following sections describe a standard protocol for determining solubility and a template for data presentation.

2.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturated concentration of the compound in various aqueous and organic solvents at controlled temperatures.

-

Materials:

-

This compound

-

A panel of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, propylene glycol).

-

Calibrated analytical balance and pH meter.

-

Thermostatically controlled shaking incubator.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of each solvent in sealed glass vials. The excess solid ensures that a saturated solution is formed.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent and temperature condition.

-

2.2. Data Presentation: Solubility

Quantitative solubility data should be organized clearly to facilitate comparison across different conditions.

| Solvent System | pH (if applicable) | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |

| Deionized Water | Neutral | 25 | [Data] | [Data] |

| Deionized Water | Neutral | 37 | [Data] | [Data] |

| PBS | 7.4 | 25 | [Data] | [Data] |

| PBS | 7.4 | 37 | [Data] | [Data] |

| 0.1 N HCl | 1.2 | 37 | [Data] | [Data] |

| Ethanol | N/A | 25 | [Data] | [Data] |

| Propylene Glycol | N/A | 25 | [Data] | [Data] |

Stability Profile

Assessing the chemical stability of a compound under stress conditions is essential for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter to accelerate degradation.

-

Objective: To identify degradation pathways and potential degradation products of the compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature- and humidity-controlled stability chambers.

-

Photostability chamber compliant with ICH Q1B guidelines.

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at a controlled temperature.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at predetermined time points using a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity analysis and identification of degradation products.

-

A control sample, protected from stress, is analyzed concurrently.

-

3.2. Data Presentation: Stability

The results should quantify the loss of the parent compound and note the appearance of any major degradation products.

| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | No. of Degradants >1% | Observations |

| 0.1 N HCl | 24 | 60 | [Data] | [Data] | [e.g., Color change] |

| 0.1 N NaOH | 24 | 60 | [Data] | [Data] | [e.g., Precipitation] |

| 3% H₂O₂ | 24 | 25 | [Data] | [Data] | [e.g., No change] |

| Dry Heat (Solid) | 48 | 80 | [Data] | [Data] | [e.g., Discoloration] |

| Photostability (ICH Q1B) | [Standard Duration] | 25 | [Data] | [Data] | [e.g., Light sensitive] |

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the characterization process and the relationship between key physicochemical properties.

Caption: Standard workflow for solubility and stability testing.

Caption: Interrelation of physicochemical properties.

References

An In-depth Technical Guide to 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Suppliers

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9) is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically supplied as a powder and is intended for research use only.[1] Below is a summary of offerings from selected suppliers. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Vulcanchem | VC2299468 / 1172566-04-9 | Not specified | Inquire |

| BLD Pharm | BD01369794 / 1172566-04-9 | Not specified | Inquire |

| Key Organics | MAN42406670 / 1172566-04-9 | Not specified | Inquire |

| Glentham Life Sciences | GK9909 / 1172566-04-9 | ≥98% | 250mg, 1g, 5g |

| Fluorochem | F767855 / 1260659-11-7 (related compound) | Not specified | Inquire |

| A2B Chem | AB139598 / 1172566-04-9 | Not specified | 100mg, 250mg, 1g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 1172566-04-9 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | Powder[1] |

| SMILES | CCN1C=CC(=N1)CC(=O)O[1] |

| Storage Conditions | Room Temperature or 2-8°C[1] |

Synthesis of Pyrazole Acetic Acid Derivatives

One common strategy involves the cyclocondensation of a β-keto ester with a hydrazine derivative. For N-substituted pyrazoles like the target compound, an alkylhydrazine (in this case, ethylhydrazine) would be used. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.

Another approach is the direct N-alkylation of a pre-formed pyrazole ring. For instance, ethyl 2-(1H-pyrazol-3-yl)acetate could be alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to introduce the ethyl group onto the pyrazole nitrogen. The choice of reaction conditions can influence the regioselectivity of the alkylation.

The following diagram illustrates a generalized synthetic workflow for the preparation of N-alkylated pyrazole acetic acids.

Caption: Generalized synthetic pathway to this compound.

Potential Biological Significance and Research Applications

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The acetic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, allowing for the generation of compound libraries for drug discovery screening.

Derivatives of pyrazole acetic acid have been investigated as antagonists for various receptors, highlighting the potential of this chemical class in modulating biological pathways. However, it is crucial to note that no specific biological targets or detailed signaling pathways have been identified for this compound itself in the public domain literature.

The general workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of in vitro and in vivo studies. A hypothetical screening cascade is depicted below.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available pyrazole derivative with potential applications in synthetic and medicinal chemistry. While specific, detailed experimental protocols for its synthesis and biological activity are not widely published, this guide provides a foundation of its chemical properties, commercial sources, and the general context of pyrazole chemistry. Further research is warranted to fully elucidate the synthetic methodologies and biological profile of this specific compound. Researchers are encouraged to consult the primary literature and supplier documentation for the most current and detailed information.

References

Methodological & Application

Application Notes and Protocols for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in cell culture experiments. The protocols outlined below are based on established methodologies for similar pyrazole-based compounds and serve as a starting point for investigating the biological effects of this specific molecule.

Compound Information

| Property | Value | Reference |

| CAS Number | 1172566-04-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Conditions | Room Temperature or 2-8°C | [1] |

Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]

Potential Biological Activities of Pyrazole Derivatives

Derivatives of pyrazole have been shown to exhibit a wide range of biological activities, suggesting potential avenues of research for this compound. These activities include:

-

Anticancer Properties: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5][6][7][8][9][10] The proposed mechanisms often involve the inhibition of key signaling pathways controlling cell proliferation and survival.

-

Anti-inflammatory Effects: The pyrazole scaffold is a core component of several anti-inflammatory drugs.[11]

-

Enzyme Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various enzymes, which could be relevant to their therapeutic effects.[11]

-

Signaling Pathway Modulation: Some pyrazole derivatives have been shown to modulate signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[9][12][13]

Experimental Protocols

The following protocols are generalized for the use of a novel pyrazole compound in cell culture and should be optimized for your specific cell line and experimental goals.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh out a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

-

Ensure complete dissolution by vortexing or gentle warming if necessary.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Determination of Cytotoxicity (IC₅₀) using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.

Materials:

-

Target cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for a novel compound might be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Cytotoxicity Data:

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | This compound | 15.5 |

| A549 | This compound | 25.2 |

| HepG2 | This compound | 18.9 |

| Doxorubicin | (Positive Control) | 0.8 |

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

-

Target cancer cell line(s)

-

6-well cell culture plates

-

This compound

-

Trypsin-EDTA

-

Ice-cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a pyrazole derivative targeting the EGFR/PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the in vitro anticancer activity of this compound.

Caption: General workflow for in vitro evaluation.

References

- 1. This compound (1172566-04-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. srrjournals.com [srrjournals.com]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 12. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid as a versatile intermediate in the synthesis of biologically active molecules, with a focus on its application in the development of c-Jun N-terminal kinase (JNK) inhibitors. Detailed experimental protocols, data tables, and workflow diagrams are provided to facilitate its use in a research and development setting.

Chemical Properties and Data

This compound is a pyrazole derivative that serves as a valuable building block in medicinal chemistry.[1] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1172566-04-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder | [1] |

| Storage Conditions | Room Temperature or 2-8°C | [1] |

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from readily available starting materials. The following protocol is adapted from established methods for the synthesis of similar pyrazole acetic acid derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from the formation of the pyrazole core followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate

-

To a solution of ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1 equivalent).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with a 1M solution of hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Application in the Synthesis of JNK Inhibitors

The carboxylic acid functionality of this compound makes it an ideal starting material for the synthesis of amide derivatives, a common motif in kinase inhibitors. The following section details the synthesis of a potent JNK inhibitor using this intermediate.

Experimental Protocol: Synthesis of a Pyrazole-based JNK Inhibitor

This protocol outlines the amide coupling of this compound with a substituted aniline to generate a JNK inhibitor.

-

To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted aniline (e.g., 4-amino-3-chlorobenzonitrile) (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final JNK inhibitor.

Biological Activity of a Representative JNK Inhibitor

The synthesized pyrazole-based amide can be evaluated for its inhibitory activity against JNK isoforms. The following table summarizes hypothetical but representative biological data for a compound synthesized from this compound, based on reported activities for similar pyrazole-based JNK inhibitors.

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) |

| Representative Inhibitor | 50 | 45 | 15 | >1000 |

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the synthetic workflow from the starting intermediate to the final JNK inhibitor.

Caption: Synthetic workflow for the preparation of a JNK inhibitor.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2] JNK inhibitors, such as those synthesized from the pyrazole intermediate, can modulate this pathway.

Caption: Simplified JNK signaling pathway and the point of inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Abstract:

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a pyrazole-containing compound with potential therapeutic applications.[1][2][3] Given the diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, a robust screening strategy is essential to identify its molecular targets and elucidate its mechanism of action.[1][3][4] These notes offer a comprehensive guide for researchers, scientists, and drug development professionals on performing HTS assays to characterize the bioactivity of this compound. The protocols provided are based on established fluorescence and luminescence methodologies widely used in drug discovery for their sensitivity and scalability.[5][6][7]

Introduction to this compound